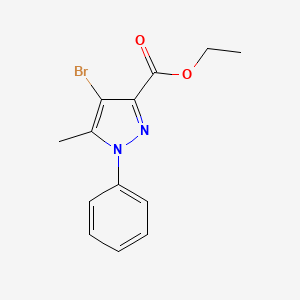

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a chemical compound with the molecular formula C13H13BrN2O2 and a molecular weight of 30916 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate typically involves the reaction of 4-bromo-3-nitrotoluene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the pyrazole ring. The final product is obtained after purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification methods such as chromatography.

化学反应分析

Types of Reactions

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Amines or other reduced forms of the compound.

科学研究应用

Synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds or other electrophiles. The methodologies employed for its synthesis often leverage the unique reactivity of pyrazole derivatives, which can be modified to enhance yield and selectivity.

Table 1: Common Synthesis Methods

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies indicate that pyrazole derivatives can act as inhibitors of specific cancer cell lines. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against tumor cells, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug development:

Case Study 1: Antitubercular Activity

A study involving phenotypic screening identified scaffolds with potent anti-tubercular activity targeting MmpL3, with derivatives including this compound showing promising efficacy in vitro against Mycobacterium tuberculosis .

Case Study 2: Antioxidant Properties

Research has indicated that pyrazole derivatives exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage. This compound was part of a series evaluated for antioxidant potential, contributing to its profile as a multifunctional therapeutic agent .

作用机制

The mechanism of action of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate can be compared with other similar compounds such as:

Ethyl 4-Bromo-1-phenylpyrazole-3-carboxylate: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid: The carboxylic acid form, which may have different chemical and biological properties compared to the ester derivatives.

生物活性

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that enhances its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine substituent at the 4-position and a methyl group at the 5-position, along with a phenyl group at the 1-position and an ethyl ester at the 3-position. This structural arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C12H12BrN3O2 |

| Molecular Weight | 303.15 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.

- Receptor Modulation : The compound may act as an antagonist at certain receptors, influencing pathways related to inflammation and pain management.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Tumor Growth : The compound has demonstrated effectiveness against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and others, with reported IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Cell cycle arrest |

| A549 | 26.00 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of angiogenesis |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections:

- Mechanisms of Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways within microbial cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antitumor Activity :

- Evaluation of Antimicrobial Efficacy :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate, and how can purity be optimized?

The compound is typically synthesized via multi-step procedures involving cyclization, halogenation, and esterification. For example, pyrazole cores are often constructed using cyclocondensation of hydrazines with β-ketoesters, followed by bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity ≥98% is achievable by monitoring reaction progress via TLC and confirming final structure via 1H/13C NMR and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : 1H NMR should confirm the ethyl ester (δ ~4.3 ppm, quartet), aromatic protons (δ ~7.2–7.5 ppm), and methyl groups (δ ~2.5 ppm). 13C NMR identifies carbonyl (δ ~165 ppm) and bromine-adjacent carbons (deshielded, δ ~110–120 ppm) .

- X-ray crystallography : Single-crystal analysis (using SHELX or Mercury ) resolves regiochemistry and confirms substitution patterns. Key metrics include bond lengths (e.g., C-Br ~1.9 Å) and torsion angles .

- LC-MS : Monitors molecular ion ([M+H]+) and isotopic pattern for bromine (1:1 ratio for 79Br/81Br) .

Q. How should discrepancies in safety data (e.g., hazard classification vs. first-aid measures) be addressed during experimental planning?

While safety data sheets (SDS) may classify the compound as non-hazardous, precautionary first-aid measures (e.g., eye flushing, avoiding inhalation) are still critical due to limited toxicological data . Researchers should use fume hoods, wear PPE (gloves, goggles), and consult institutional safety protocols. Contradictions between SDS entries highlight the need for conservative risk assessment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) guide the optimization of synthetic routes for pyrazole derivatives?

Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict regioselectivity in bromination and esterification steps. Reaction path search algorithms (e.g., ICReDD’s workflow ) identify low-energy intermediates and transition states, reducing trial-and-error experimentation. For example, simulating substituent effects on bromination reactivity (e.g., electron-withdrawing groups directing Br to the 4-position) can prioritize experimental conditions .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or disorder in the pyrazole ring?

- Validation tools : Use checkCIF (via IUCr) to flag geometric outliers (e.g., abnormal C-Br-C angles) .

- Refinement protocols : Apply SHELXL’s restraints for disordered atoms or anisotropic displacement parameters. For severe discrepancies, re-measure data at higher resolution or lower temperature .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism ) clarifies intermolecular interactions that might distort the pyrazole ring .

Q. How do substituents (Br, methyl, phenyl) influence the compound’s reactivity in cross-coupling reactions?

- Bromine : Facilitates Suzuki-Miyaura couplings (Pd catalysis) at the 4-position. Steric hindrance from the adjacent methyl group may require bulky ligands (e.g., SPhos) .

- Methyl group : Electron-donating effects stabilize intermediates during nucleophilic substitutions.

- Phenyl ring : π-Stacking interactions (observed via Mercury ) can affect solubility and crystallinity, necessitating solvent optimization (e.g., DMF/water mixtures) .

Q. What methodologies are recommended for analyzing intermolecular interactions in co-crystals or solvates of this compound?

- Mercury software : Visualize packing motifs (e.g., herringbone vs. layered structures) and quantify interaction distances (H-bonding, halogen bonds) .

- Hirshfeld surface analysis : Maps 2D fingerprint plots to distinguish Br···H, C-H···π, and van der Waals contacts .

- Thermal analysis (DSC/TGA) : Correlate desolvation events (e.g., loss of ethanol solvate) with structural stability .

Q. How can researchers validate the reproducibility of synthetic procedures when scaling up from milligram to gram quantities?

- Process control : Monitor exotherms and mixing efficiency using inline FTIR or Raman spectroscopy .

- Statistical design : Apply DoE (Design of Experiments) to optimize variables (temperature, catalyst loading) and identify critical parameters (e.g., bromination time) .

- Particle engineering : Use powder XRD to assess crystallinity changes during scale-up, which may affect bioavailability in downstream applications .

属性

IUPAC Name |

ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCVTTXWYINIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。